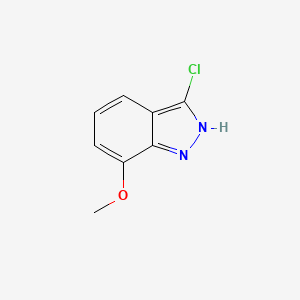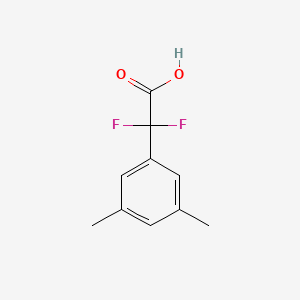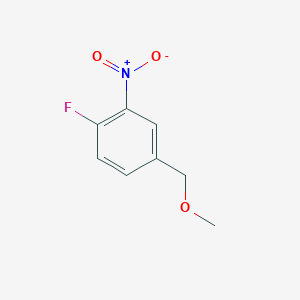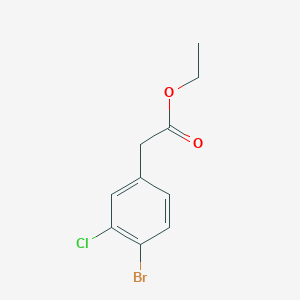
3-Chloro-7-methoxy-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-methoxy-1H-indazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
Applications De Recherche Scientifique
Pharmacological Importance of Indazole Derivatives
Indazole derivatives, including 3-Chloro-7-methoxy-1H-indazole, have shown a broad spectrum of biological activities, making them of significant interest in therapeutic agent development. Their applications span anticancer and anti-inflammatory treatments, with potential in addressing disorders involving protein kinases and neurodegeneration. The exploration of these derivatives has led to the identification of compounds with promising biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Chemistry and Biological Activity
This compound belongs to the class of indazoles known for their extensive medicinal applications. These compounds are recognized for their antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic, and antipsychotic activities. The diversity of biological activities associated with indazole derivatives underlines their significance in drug discovery and development (Ali, Dar, Pradhan, & Farooqui, 2013).
Synthetic Strategies and Applications
The transition-metal-catalyzed C–H activation/annulation sequence represents a novel approach in the synthesis of functionalized indazole derivatives, including this compound. This method offers a one-step synthesis route that enhances the structural complexity, functional flexibility, and medicinal applicability of indazole derivatives. Such advancements in synthetic strategies contribute to the expansion of indazole-based compounds in pharmacological applications (Shiri, Roosta, Dehaen, & Amani, 2022).
Anticancer Activities
Ruthenium(II) coordination complexes, including those derived from indazole scaffolds like this compound, have emerged as promising anticancer agents. Their potential for reduced toxicity and diverse mechanisms of action compared to platinum-based drugs highlights the innovative directions in anticancer research. Studies have concentrated on elucidating the interaction between ruthenium complexes and biological targets, paving the way for new therapeutic strategies against cancer (Motswainyana & Ajibade, 2015).
Mécanisme D'action
Target of Action
3-Chloro-7-methoxy-1H-indazole is a derivative of the heterocyclic compound indazole . Indazole and its derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The primary targets of indazole derivatives are often associated with these biological activities. For instance, some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For example, some indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . The specific interactions and changes caused by this compound would depend on its specific targets and the biochemical pathways it affects.
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and cancer . The specific pathways affected by this compound would depend on its specific targets.
Result of Action
The result of the action of this compound would be changes at the molecular and cellular levels that reflect its mode of action and the biochemical pathways it affects. For example, if this compound acts as an inhibitor of cell growth, the result could be a decrease in the proliferation of certain types of cells .
Propriétés
IUPAC Name |
3-chloro-7-methoxy-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSNKVTWKGSQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)










![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)